8-Methyl-8-azaspiro[4.5]decane-7,9-dione

Physicochemical characterization Solid-state properties Purification methodology

Secure your supply of 8-Methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3), the N‑methyl analog of the buspirone core scaffold. With a melting point 97 °C below the parent imide (56–57 °C) and distillable at 114–116 °C/0.9 mmHg, it enables melt‑phase and reduced‑solvent protocols that the high‑melting parent cannot support. The permanently blocked spiro‑nitrogen prevents unwanted N‑alkylation/acylation, ensuring regioselective derivatization in CNS‑targeted library synthesis. Available at 97 % purity, it also serves as a clean IR/Raman model for the N‑alkylated glutarimide chromophore in buspirone and as a retention‑time marker in impurity profiling. Choose this building block when physical form, hydrogen‑bonding capacity, or downstream reactivity must be controlled.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 707-23-3
Cat. No. B11912402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-8-azaspiro[4.5]decane-7,9-dione
CAS707-23-3
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2(CCCC2)CC1=O
InChIInChI=1S/C10H15NO2/c1-11-8(12)6-10(7-9(11)13)4-2-3-5-10/h2-7H2,1H3
InChIKeyUKGJWJFQGAENNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3): Physicochemical Profile and Procurement Context


8-Methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3; molecular formula C10H15NO2; MW 181.23 g/mol) is an N-methyl-substituted spirocyclic glutarimide belonging to the azaspirodecane-dione class [1]. First disclosed in US Patent 3,150,143 as an intermediate for preparing N-substituted azaspiranes with nervous and cardiovascular system activity, this compound serves as the N-methyl analog of the core 8-azaspiro[4.5]decane-7,9-dione scaffold (CAS 1075-89-4), which itself is the central building block of the anxiolytic drug buspirone and its structural analogs [1]. The compound has been utilized as a model system in vibrational spectroscopic characterization of buspirone and is recognized as a potential buspirone-related impurity in pharmaceutical analysis [2].

Why 8-Methyl-8-azaspiro[4.5]decane-7,9-dione Cannot Be Interchanged with the Parent Imide or Other N-Substituted Analogs


The N-methyl substitution on 8-methyl-8-azaspiro[4.5]decane-7,9-dione fundamentally alters its physicochemical profile relative to the unsubstituted parent 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4). The methyl group eliminates the imide N-H hydrogen bond donor, which is present in the parent compound and is critical for intermolecular hydrogen bonding and crystal packing [1]. This single substitution produces a melting point depression of approximately 97°C (target: 56–57°C vs. parent: 153–155°C), dramatically altering handling, purification, and formulation characteristics [2]. Furthermore, N-substitution governs the compound's role in synthesis: the N-methyl imide can be reduced to N-methyl-8-azaspiro[4.5]decane (a tertiary amine base), whereas the parent N-H imide yields a secondary amine upon reduction—two products with entirely different reactivity profiles and downstream synthetic utility [2]. These differences make generic interchange between N-substituted azaspirodecane-diones inappropriate for any application where physical form, solubility, hydrogen-bonding capacity, or downstream reactivity matters.

Quantitative Differentiation Evidence for 8-Methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3) vs. Closest Analogs


Melting Point: 97°C Depression vs. Parent 8-Azaspiro[4.5]decane-7,9-dione Enables Distinct Handling and Purification Protocols

The N-methyl substitution of 8-methyl-8-azaspiro[4.5]decane-7,9-dione produces a melting point of 56–57°C, representing a dramatic ~97°C depression relative to the unsubstituted parent 8-azaspiro[4.5]decane-7,9-dione, which melts at 153–155°C [1]. This difference arises because N-methylation eliminates the imide N-H hydrogen bond donor, substantially weakening the intermolecular hydrogen-bonding network in the crystalline lattice. The target compound can be purified by vacuum distillation (B.P. 114–116°C at 0.9 mmHg) rather than requiring recrystallization, which is the standard method for the high-melting parent [1].

Physicochemical characterization Solid-state properties Purification methodology

Hydrogen Bond Donor Count: 0 vs. 1 for Parent Imide Alters Solubility, Chromatographic Retention, and Crystal Engineering Potential

8-Methyl-8-azaspiro[4.5]decane-7,9-dione possesses zero hydrogen bond donors (HBD = 0), whereas the parent 8-azaspiro[4.5]decane-7,9-dione has one N-H hydrogen bond donor (HBD = 1). Both compounds share two hydrogen bond acceptors (HBA = 2) from the imide carbonyl groups . This difference in HBD count predicts measurably lower polar surface area, reduced aqueous solubility, shorter reversed-phase HPLC retention time, and altered crystal packing motifs for the N-methyl compound—all class-level inferences supported by the extensive medicinal chemistry literature on N-methylation effects [1]. The absence of an N-H proton also means the N-methyl compound cannot participate in the imide-imide hydrogen bonding that dominates the crystal structure of the parent compound, directly explaining the 97°C melting point depression observed experimentally [2].

Hydrogen bonding Chromatographic behavior Solubility prediction Crystal engineering

Synthetic Intermediate Differentiation: N-Methyl Imide Enables Direct Reduction to Tertiary Amine Base with Distinct Downstream Reactivity

US Patent 3,150,143 explicitly demonstrates that the N-methyl imide (target compound) can be reduced to N-methyl-8-azaspiro[4.5]decane, a tertiary amine with B.P. 78–79°C at 11 mmHg and M.P. 46–47°C [1]. In contrast, reduction of the N-H parent imide would yield a secondary amine (8-azaspiro[4.5]decane), which possesses fundamentally different basicity (pKa ~10–11 for secondary amine vs. ~9–10 for tertiary amine), nucleophilicity, and susceptibility to further N-functionalization. The tertiary amine product from the N-methyl compound can undergo quaternization or N-oxide formation without the competing N-deprotonation pathways that complicate secondary amine chemistry [1]. This distinction is critical for researchers synthesizing N-substituted azaspirane libraries, as the N-methyl group serves as a permanent protecting group that directs subsequent functionalization exclusively to the spirocyclic scaffold.

Synthetic chemistry Intermediate utility Azaspirane synthesis Reduction chemistry

Spectroscopic Reference: Validated as a Model Compound in Vibrational Analysis of Buspirone and Its Analogs

Cybulski et al. (1997) employed 8-methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3) as one of three model building blocks for the complete vibrational assignment of buspirone—alongside methylpiperazine and chloropyrimidine . The study recorded IR and Raman spectra of buspirone and buspirone hydrochloride in KBr pellets and chloroform solutions, assigning vibrational bands through quantum mechanical semiempirical and ab initio RHF calculations on these model systems. The N-methyl azaspirodecane-dione fragment served specifically to isolate and assign the vibrational signatures of the spirocyclic imide moiety (characteristic C=O stretching bands of the glutarimide ring at ~1720 and ~1680 cm⁻¹), distinct from the piperazine and pyrimidine contributions . This validated spectroscopic assignment has direct utility for: (a) QC identity testing of the compound as a reference material, (b) deconvolution of complex spectra of buspirone analogs, and (c) confirmation of the spirocyclic imide substructure in novel synthetic derivatives.

Vibrational spectroscopy IR spectroscopy Raman spectroscopy Analytical reference

Procurement and Availability Differentiation: Niche Specialty Chemical vs. Commodity Parent Imide

The parent compound 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4) is widely available as a commodity research chemical from major suppliers including Thermo Scientific (98-99% purity), TCI America (98.0+%), and Fisher Scientific, with typical catalog pricing for gram quantities and established supply chains . In contrast, 8-methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3) is listed by specialty chemical suppliers (e.g., Chemenu, catalog number CM216432, purity 97%) but is not carried by the major international chemical distributors as a standard catalog item . This supply chain asymmetry means the N-methyl compound typically requires custom synthesis or sourcing from niche suppliers, with longer lead times and higher per-unit costs, while being available in smaller batch sizes. For researchers specifically requiring the N-methyl substitution pattern—for example, as a synthetic intermediate where N-methyl serves as a permanent protecting group—the procurement pathway differs fundamentally from that of the parent compound.

Chemical procurement Supply chain Reference standard sourcing Custom synthesis

Recommended Application Scenarios for 8-Methyl-8-azaspiro[4.5]decane-7,9-dione (CAS 707-23-3) Based on Verified Differentiation Evidence


Synthesis of N-Methyl-Azaspiroalkane Libraries Where the N-Methyl Group Serves as a Permanent Protecting Group

When constructing spirocyclic amine libraries for CNS-targeted screening, the N-methyl imide offers a strategic advantage: it can be reduced to N-methyl-8-azaspiro[4.5]decane (a tertiary amine, M.P. 46–47°C, B.P. 78–79°C at 11 mmHg), which cannot undergo further N-alkylation or N-acylation at the spirocyclic nitrogen [1]. This permanently blocked nitrogen prevents undesired side reactions during subsequent functionalization of the cyclopentane or piperidine ring positions, ensuring regioselective derivatization. The parent N-H imide would yield a secondary amine that competes for electrophiles, complicating product mixtures and reducing yields. Researchers designing parallel synthesis workflows should select the N-methyl variant when the spirocyclic nitrogen must remain substituted but unreactive.

Spectroscopic Reference Material for QC Identity Testing of Buspirone-Related Substances

As validated by Cybulski et al. (1997), the N-methyl azaspirodecane-dione fragment provides a clean spectroscopic model for the N-alkylated imide chromophore present in buspirone and its analogs . Analytical laboratories developing IR or Raman identity tests for buspirone drug substance, or characterizing unknown impurities bearing the spirocyclic imide substructure, can use the N-methyl compound as a reference standard to isolate imide-specific vibrational bands (particularly the characteristic glutarimide C=O stretching region) from overlapping piperazine and pyrimidine signals. This application is supported by the availability of the compound at 97% purity from specialty suppliers, suitable for use as a secondary reference standard when a certified primary standard is not required .

Low-Melting Spirocyclic Building Block for Melt-Phase Reactions and Solvent-Free Synthesis

With a melting point of 56–57°C—approximately 97°C lower than the parent imide—the N-methyl compound is uniquely suited for melt-phase reaction conditions that are inaccessible to the high-melting parent [1]. This enables solvent-free or reduced-solvent synthetic protocols (e.g., melt-phase imide ring-opening, thermal rearrangement, or neat condensation reactions) at temperatures where the parent compound would remain solid. Additionally, the compound's ability to be purified by vacuum distillation (B.P. 114–116°C at 0.9 mmHg) rather than recrystallization simplifies purification workflows and reduces solvent consumption, aligning with green chemistry principles [1].

Buspirone Impurity Profiling and Forced Degradation Studies

8-Methyl-8-azaspiro[4.5]decane-7,9-dione is recognized as a potential buspirone-related substance and has been included in the building-block analysis of buspirone's vibrational spectrum . In pharmaceutical impurity profiling, this compound can serve as a marker for N-methyl transfer side reactions during buspirone synthesis or as a model for degradation products involving N-dealkylation followed by methyl capture. The validated chromatographic method for buspirone impurity analysis (Kartal et al., 2000) provides a framework into which the N-methyl compound can be incorporated as a system suitability marker or retention time reference for the spirocyclic imide impurity class [2].

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